5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMTBCPBDXAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The SNAr route is the most widely reported method for synthesizing 5-fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine. This two-step protocol typically begins with 2,5-dichloro-5-fluoropyrimidine (1 ) as the precursor, where the C2 chlorine is displaced by 4-isopropylpiperazine (2 ) under basic conditions. The reaction proceeds via a Meisenheimer intermediate, with the fluorine at C5 acting as an electron-withdrawing group to activate the C2 position for nucleophilic attack.
Example Protocol
- Substitution at C2 :
Optimization Strategies
- Solvent Effects : Polar aprotic solvents like DMF accelerate reaction rates but may necessitate higher temperatures for chlorine displacement.
- Base Selection : Sterically hindered bases (e.g., N,N-diisopropylethylamine) minimize side reactions such as C5 fluorine hydrolysis.
- Temperature Control : Prolonged heating (>24 hours) risks decomposition, while temperatures <80°C result in incomplete conversion.
Transition Metal-Catalyzed Coupling Methods
Buchwald-Hartwig Amination
While less common than SNAr, Buchwald-Hartwig amination offers an alternative route for introducing the 4-isopropylpiperazine group. This method employs palladium catalysts to couple aryl halides with amines, enabling milder conditions and improved functional group tolerance.
Example Protocol
Limitations and Challenges
- Catalyst Cost : Palladium-based systems increase production costs.
- Regioselectivity : Competing amination at C5 (fluorine position) is observed in 10–15% of cases, necessitating rigorous purification.
Multi-Component Reaction Strategies
One-Pot Assembly of the Pyrimidine Core
Recent advances have explored constructing the pyrimidine ring de novo using multi-component reactions (MCRs). A representative approach involves condensing ethyl cyanoacetate, 4-fluorobenzaldehyde, and thiourea in the presence of KHCO₃ to form 5-fluoro-2-thioxo-1,2-dihydropyrimidine-4-carbonitrile (3 ), followed by piperazine incorporation.
Key Steps
- Cyclocondensation :
- Piperazine Introduction :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 68–75 | >98 | High regioselectivity, scalable | Requires harsh conditions (reflux) |
| Buchwald-Hartwig | 60–65 | 95 | Mild conditions, functional group tolerance | High cost, moderate yield |
| Multi-Component Reaction | 50–55 | 90 | Atom-economical, one-pot | Low yield, complex purification |
Recent Advancements and Optimization Techniques
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for SNAr from 24 hours to 30–60 minutes, achieving comparable yields (70–72%) while minimizing decomposition.
Chemical Reactions Analysis
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cancer Treatment
One of the primary applications of 5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine is as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in various cancers. The compound has shown promise as a therapeutic agent for treating malignancies such as:
- Breast Cancer
- Ovarian Cancer
- Prostate Cancer
- Colorectal Cancer
- Liver Cancer
- Melanoma
Research indicates that this compound can inhibit CDK4/6, which plays a significant role in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in clinical settings .
Antifungal Activity
In addition to its anticancer properties, this compound derivatives have been explored for their antifungal activity. A related class of pyrimidine compounds has demonstrated efficacy against various fungal strains, suggesting that modifications to the pyrimidine structure could enhance antifungal properties .
Clinical Trials and Studies
Several studies have evaluated the effectiveness of this compound and its derivatives in preclinical models:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Fluorinated pyridines: These compounds share similar structural features and are used in various biological and chemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.
Biological Activity
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound may be closely related to that of other fluoropyrimidines, such as 5-fluorouracil (5-FU).
- Target Enzyme : It is hypothesized that this compound targets thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound may disrupt DNA replication processes, particularly in rapidly dividing cells.
- Biochemical Pathways : The compound likely interferes with the conversion of deoxyuridylic acid to thymidylic acid, leading to a depletion of thymidine triphosphate (dTTP) and subsequent cell death.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties.
- In vitro Studies : In laboratory settings, this compound has shown promising results against various cancer cell lines. For instance, studies have demonstrated IC50 values lower than those of standard chemotherapeutics like 5-FU, indicating higher efficacy in inhibiting cell proliferation .
Antimicrobial Effects
The compound also displays antimicrobial activity, making it a candidate for further development as an antibacterial agent.
- Inhibition of Bacterial Growth : A study reported a minimum biofilm inhibitory concentration (MBIC) ranging from 0.5–4 μg/mL against resistant strains such as MRSA and VRE. This suggests a potential role in treating infections caused by antibiotic-resistant bacteria .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been assessed in various studies. Below is a summary table based on available data:
| Administration Route | C max (µg/mL) | t½ (h) | Clearance (CL) (L/h/kg) | Bioavailability (F) |
|---|---|---|---|---|
| Intravenous (i.v.) | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | n.a. |
| Oral (p.o.) | 108 ± 18 | — | — | 40.7% |
This table highlights the compound's favorable pharmacokinetic profile, particularly its promising oral bioavailability .
Cancer Treatment
In a recent study involving human cancer cell lines, this compound was evaluated for its anticancer effects:
- Study Findings : The compound demonstrated superior growth inhibition compared to traditional chemotherapeutics in MCF-7 and MDA-MB-231 breast cancer cells. It also increased levels of apoptotic markers such as caspase 9, indicating its potential as an effective treatment option for breast cancer .
Antibacterial Activity
Another case study focused on the antibacterial properties of the compound:
- Results : The compound exhibited significant activity against several strains of bacteria, including those resistant to common antibiotics. The findings suggest its potential as a scaffold for developing new antibacterial therapies targeting DNA gyrase, a key enzyme involved in bacterial DNA replication .
Q & A
Q. What solvent systems minimize byproduct formation during large-scale purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
